molecular formula C30H56O12 B13895115 [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

Cat. No.: B13895115
M. Wt: 608.8 g/mol
InChI Key: SZYSLWCAWVWFLT-UHFFFAOYSA-N
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Description

[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate is a sucrose ester derivative, specifically a stearic acid (C18:0) esterified at the hydroxyl groups of a sucrose backbone. Its structure comprises a disaccharide core (oxolan and oxane rings) substituted with multiple hydroxyl groups and an octadecanoate (stearate) chain. This compound is classified as a non-ionic surfactant due to its amphiphilic nature, enabling applications in pharmaceuticals, food emulsification, and cosmetic formulations . Synonyms include "6'-Stearoylsucrose" and "Sucrose 6'-stearate" (CAS 136152-87-9), with the InChIKey identifier KDDYMSRDRHNCRF-UTGHZIEOSA-N .

Properties

Molecular Formula

C30H56O12

Molecular Weight

608.8 g/mol

IUPAC Name

[3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

InChI

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3

InChI Key

SZYSLWCAWVWFLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

The compound consists of a disaccharide-like structure (likely a glucose or related sugar unit) esterified with octadecanoic acid (stearic acid), conferring both hydrophilic and hydrophobic characteristics.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of such complex glycosylated fatty acid esters typically involves:

  • Glycosylation reactions: Formation of glycosidic bonds between sugar units or sugar and aglycone moieties.
  • Esterification: Coupling of the sugar hydroxyl groups with fatty acid derivatives (e.g., octadecanoic acid or its activated forms).
  • Protection and deprotection steps: To selectively functionalize hydroxyl groups without unwanted side reactions.
  • Purification: Chromatographic techniques to isolate the target compound.

Specific Methods Reported

While direct synthetic protocols for this exact compound are scarce in open literature, related preparation methods can be inferred from patent literature and related organic synthesis research:

Esterification via Activated Fatty Acid Derivatives
  • The octadecanoate moiety is commonly introduced by reacting the sugar derivative with activated forms of stearic acid, such as stearoyl chloride or stearic anhydride, under controlled conditions to yield the ester linkage at the primary hydroxyl site of the sugar.

  • Typical reaction conditions include:

    • Use of organic solvents like dichloromethane or pyridine.
    • Presence of base catalysts (e.g., triethylamine) to neutralize released acid.
    • Low temperatures to avoid degradation of sensitive sugar moieties.
Glycosylation Techniques
  • Formation of the glycosidic bond between the oxolane (furanose) and oxane (pyranose) sugar units is achieved via acid-catalyzed glycosylation reactions, often using Lewis acids or acidic ion-exchange resins as catalysts.

  • Multi-step synthesis may involve:

    • Protection of hydroxyl groups using acetyl or benzyl groups.
    • Activation of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside).
    • Coupling with the glycosyl acceptor under mild acidic conditions.
    • Subsequent deprotection to yield free hydroxyl groups.
Enzymatic Methods (Biocatalysis)
  • Enzymatic esterification using lipases has been reported for similar glycosylated fatty acid esters, offering regioselectivity and milder reaction conditions, preserving the stereochemistry and sensitive functional groups.

  • Typical conditions:

    • Use of immobilized lipase enzymes.
    • Organic solvent or solvent-free systems.
    • Moderate temperatures (30–50 °C).
    • Reaction times ranging from several hours to days.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents & Catalysts Conditions Advantages Limitations
Chemical Esterification Stearoyl chloride or anhydride, base Organic solvent, low temp (0–25°C) High yield, well-established Requires protection steps, harsh reagents
Acid-Catalyzed Glycosylation Lewis acids (BF3·Et2O), acidic resins Mild acidic conditions, room temp Efficient glycosidic bond formation Possible side reactions, need for protection
Enzymatic Esterification Lipase enzymes (e.g., Candida antarctica) Moderate temp (30–50°C), mild pH High regio- and stereoselectivity Longer reaction times, enzyme cost

Exhaustive Research Findings

  • Patent CN118302402A discusses organic synthesis methods involving reactions of compounds with higher boiling point bases, which may be applicable to the esterification steps of sugar derivatives with fatty acids.

  • Patent CN117715896A describes preparation methods for oxygen-containing cyclic ethers (oxolane and oxane derivatives), relevant for constructing the sugar moieties in the target compound via acid-catalyzed cyclization.

  • Patent US11193899B2 identifies the exact compound (this compound) and relates it to water-absorbing resin structures, indicating synthetic routes involving esterification of sugar units with octadecanoate.

  • Patent CN117580464A describes mogroside compounds (complex glycosides) and their preparation, which share structural similarities to the compound , suggesting enzymatic or chemical glycosylation and esterification methods.

  • PubChem database (CID 163064895) confirms the molecular structure and provides computational data supporting the compound’s stability and functional groups, indirectly validating the feasibility of the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the glycosidic bond.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound can be used as a model molecule to study enzyme interactions and metabolic pathways. Its structure is similar to certain natural products, making it useful in biochemical studies.

Medicine

In medicine, the compound has potential applications as a drug delivery agent due to its amphiphilic nature. It can form micelles or vesicles that encapsulate therapeutic agents.

Industry

In the industrial sector, the compound can be used in the formulation of specialty chemicals, surfactants, and emulsifiers. Its unique structure provides desirable properties for various applications.

Mechanism of Action

The mechanism of action of [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or cellular membranes. The compound’s multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sucrose fatty acid esters (SFAEs), which vary in chain length, esterification position, and degree of substitution. Below is a detailed comparison with analogous SFAEs:

Table 1: Structural and Functional Comparison of Sucrose Esters

Compound Name (CAS) Fatty Acid Chain Esterification Position Molecular Weight (g/mol) Key Properties Applications
Sucrose 6'-stearate (136152-87-9) Stearic acid (C18:0) 6'-position (fructose moiety) 759.0 High hydrophobicity, HLB ~3 Emulsifier in lipid-based drug delivery
Sucrose 6,6'-distearate (135260-52-5) Stearic acid (C18:0) 6 and 6'-positions 1042.4 Extremely lipophilic, HLB ~1 Stabilizer in high-fat cosmetics
Sucrose 6'-palmitate (20881-09-8) Palmitic acid (C16:0) 6'-position 703.0 Moderate hydrophobicity, HLB ~5 Food emulsifier (bakery, dairy)
Sucrose 6'-laurate (20881-05-4) Lauric acid (C12:0) 6'-position 575.6 Hydrophilic-lipophilic balance (HLB ~8) Antimicrobial surfactant in detergents

Key Findings :

Chain Length vs. Solubility :

  • Longer chains (e.g., stearate, C18:0) reduce water solubility due to increased hydrophobicity. Sucrose 6'-stearate is insoluble in cold water but forms micelles in heated systems .
  • Shorter chains (e.g., laurate, C12:0) enhance water dispersibility, making them suitable for aqueous formulations .

Esterification Position :

  • Esterification at the fructose moiety (6'-position) preserves sucrose’s reducing properties, critical for Maillard reaction applications in food science. In contrast, 6,6'-diesters (e.g., sucrose distearate) lack reducing capacity due to blocked hydroxyl groups .

Biological Activity :

  • Sucrose stearate derivatives exhibit lower cytotoxicity compared to synthetic surfactants like sodium dodecyl sulfate (SDS), as evidenced by in vitro cell viability assays .
  • Antimicrobial efficacy correlates with chain length: laurate esters (C12:0) show stronger antibacterial activity against Staphylococcus aureus than stearate derivatives .

Thermal Stability :

  • Stearate esters (C18:0) demonstrate higher melting points (~70–80°C) compared to laurate (C12:0, ~45°C), enhancing their suitability for thermostable formulations .

Comparative Analysis with Non-Sucrose Surfactants

While SFAEs share functional similarities with other non-ionic surfactants (e.g., polysorbates, Span® series), key distinctions include:

  • Biodegradability : Sucrose esters are fully biodegradable, unlike synthetic polyethylene glycol (PEG)-based surfactants .
  • Toxicity Profile : Sucrose stearate is generally recognized as safe (GRAS) by the FDA, whereas hexamethylene diisocyanate-based surfactants (e.g., industrial emulsifiers) pose respiratory and dermal hazards .

Biological Activity

The compound [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate is a complex glycoside with potential biological activities. Its structural complexity suggests that it may interact with various biological pathways, warranting a detailed exploration of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C24H42O21, and it features multiple hydroxyl groups and sugar moieties that may influence its solubility and reactivity. The detailed structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC24H42O21
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)CO)O)O)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1...

Antioxidant Properties

Research indicates that glycosides similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The presence of multiple hydroxyl groups enhances the potential for radical scavenging activity.

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation. For instance, studies on related glycosides suggest they may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in tissues.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Glycosides are often known for their ability to disrupt microbial cell membranes or inhibit essential microbial processes.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study on a structurally similar compound demonstrated a significant reduction in oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in cells.
  • Anti-inflammatory Research : In a model of acute inflammation, a related glycoside was shown to significantly reduce edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6), indicating that the compound may modulate inflammatory responses effectively.
  • Antimicrobial Testing : A comparative analysis of various glycosides revealed that those with similar sugar moieties exhibited strong antibacterial activity against Gram-positive bacteria, suggesting that our compound might share this characteristic.

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